molecular formula C23H30N2O4 B12710610 Propanediamide, N,N'-bis(4-methoxyphenyl)-2-butyl-2-ethyl- CAS No. 42331-68-0

Propanediamide, N,N'-bis(4-methoxyphenyl)-2-butyl-2-ethyl-

Cat. No.: B12710610
CAS No.: 42331-68-0
M. Wt: 398.5 g/mol
InChI Key: DZZSAJGPIGKJEV-UHFFFAOYSA-N
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Description

Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a propanediamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- typically involves the reaction of 4-methoxyaniline with a suitable propanediamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- involves its interaction with specific molecular targets. The methoxyphenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- is unique due to its specific substitution pattern and the presence of both butyl and ethyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

42331-68-0

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

2-butyl-2-ethyl-N,N'-bis(4-methoxyphenyl)propanediamide

InChI

InChI=1S/C23H30N2O4/c1-5-7-16-23(6-2,21(26)24-17-8-12-19(28-3)13-9-17)22(27)25-18-10-14-20(29-4)15-11-18/h8-15H,5-7,16H2,1-4H3,(H,24,26)(H,25,27)

InChI Key

DZZSAJGPIGKJEV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(C(=O)NC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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